Benzenesulfonic acid, hydroxydinonyl-, monoammonium salt
Description
Benzenesulfonic acid, hydroxydinonyl-, monoammonium salt (CAS RN: 223777-68-2) is a branched alkylbenzenesulfonate surfactant with a monoammonium counterion. Its structure features a benzenesulfonic acid core substituted with hydroxydinonyl groups, which confer hydrophobic and surfactant properties. The ammonium counterion enhances solubility in polar solvents compared to sodium or calcium salts .
This compound is regulated under the Canadian Environmental Protection Act (CEPA) due to its industrial applications, likely in detergents, emulsifiers, or corrosion inhibitors, as inferred from analogous benzenesulfonates . Its branched dinonyl chains may improve thermal stability and reduce crystallization tendencies compared to linear alkyl derivatives .
Properties
CAS No. |
59379-70-3 |
|---|---|
Molecular Formula |
C24H42O4S.H3N C24H45NO4S |
Molecular Weight |
443.7 g/mol |
IUPAC Name |
azanium;4-hydroxy-2,3-di(nonyl)benzenesulfonate |
InChI |
InChI=1S/C24H42O4S.H3N/c1-3-5-7-9-11-13-15-17-21-22(18-16-14-12-10-8-6-4-2)24(29(26,27)28)20-19-23(21)25;/h19-20,25H,3-18H2,1-2H3,(H,26,27,28);1H3 |
InChI Key |
CUNMREIVAZKGBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C=CC(=C1CCCCCCCCC)S(=O)(=O)[O-])O.[NH4+] |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Hydroxydinonyl-Substituted Benzene
The initial step involves the sulfonation of a hydroxydinonyl-substituted benzene precursor. This is typically achieved by reacting the aromatic compound with concentrated sulfuric acid or oleum under controlled temperature conditions to introduce the sulfonic acid group. The reaction conditions are optimized to prevent over-sulfonation or degradation of the hydroxydinonyl group.
Neutralization with Ammonia to Form Monoammonium Salt
Following sulfonation, the benzenesulfonic acid derivative is neutralized with a stoichiometric amount of ammonia to yield the monoammonium salt. The neutralization can be performed in aqueous solution, where the acid and ammonia react to form the ammonium salt, which may precipitate or remain in solution depending on solubility.
Use of Liquid Sulfur Dioxide Medium for Salt Preparation
A patented method for preparing salts of benzenesulfonic acid involves dissolving the sulfonic acid in liquid sulfur dioxide and then adding a neutralizing salt such as ammonium salts. This process facilitates the formation of dry, free-flowing neutral salts with controlled hydration levels. The reaction proceeds as follows:
- Dissolution of benzenesulfonic acid in liquid sulfur dioxide.
- Addition of ammonium salt (e.g., ammonium carbonate, ammonium sulfate) to neutralize the acid.
- Filtration to remove insoluble salts.
- Removal of residual sulfur dioxide by evaporation or warm air drying.
This method allows precise control over the salt form and purity, which is critical for industrial applications.
Comparative Table of Preparation Methods
| Preparation Step | Method Description | Advantages | Disadvantages |
|---|---|---|---|
| Sulfonation | Reaction of hydroxydinonyl-substituted benzene with concentrated sulfuric acid | High sulfonation efficiency; well-established | Requires careful temperature control to avoid degradation |
| Neutralization with ammonia | Aqueous neutralization of sulfonic acid with ammonia | Simple, cost-effective | May require purification to isolate salt |
| Liquid sulfur dioxide method | Dissolution in liquid SO2 followed by neutralization with ammonium salt and filtration | Produces dry, pure, free-flowing salts; controlled hydration | Requires handling of toxic liquid SO2; specialized equipment |
In-Depth Research Findings and Notes
- The sulfonation reaction is highly sensitive to temperature and concentration of sulfuric acid to preserve the hydroxydinonyl substituent while achieving complete sulfonation.
- Neutralization with ammonia must be carefully controlled to avoid over-neutralization or formation of di-ammonium salts.
- The liquid sulfur dioxide method, as described in US Patent US2607801A, offers a refined approach to producing aromatic sulfonate salts with high purity and controlled hydration states. This method has been successfully applied to various benzenesulfonic acid salts and can be adapted for the hydroxydinonyl derivative.
- The choice of ammonium salt for neutralization affects the solubility and crystallinity of the final product, which is important for downstream processing and application.
Chemical Reactions Analysis
Types of Reactions
Ammonium hydroxydinonylbenzenesulphonate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to dinonylbenzene.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Dinonylbenzene.
Substitution Products: Various substituted benzenes depending on the reagent used.
Scientific Research Applications
Ammonium hydroxydinonylbenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of ammonium hydroxydinonylbenzenesulphonate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in its applications as a detergent and emulsifier. The molecular targets include lipid membranes and proteins, where it can alter membrane permeability and protein solubility.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
*DCM = dichloromethane.
Functional and Regulatory Differences
- Branching vs. Linearity: The hydroxydinonyl derivative’s branched chains enhance thermal stability and reduce foam formation in detergents compared to linear C10–16 analogs .
- Counterion Effects : Ammonium salts exhibit higher biodegradability and lower toxicity than sodium or calcium salts, aligning with stricter environmental regulations (e.g., CEPA) .
- Pharmaceutical Suitability: Mono-C10–16-alkyl ammonium salts are used in crystalline drug formulations (e.g., clopidogrel besylate) due to stability, whereas branched derivatives like hydroxydinonyl are less common in pharmaceuticals .
- Regulatory Status: The hydroxydinonyl compound is flagged under CEPA for significant new use reporting, unlike simpler sodium salts, which dominate commercial markets .
Biological Activity
Benzenesulfonic acid, hydroxydinonyl-, monoammonium salt (CAS RN 223777-68-2) is a sulfonic acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by its branched structure and has been studied for various applications, including its ecological impact and potential health effects.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure includes a sulfonic acid group, which contributes to its solubility in water and potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 273.35 g/mol |
| Solubility | Soluble in water |
| pH (1% solution) | 6-8 |
| Melting Point | Not Available |
Antimicrobial Properties
Research indicates that benzenesulfonic acid derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of synthesized compounds against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . These findings suggest that the compound could be effective in developing antibacterial agents.
Toxicological Studies
Toxicological assessments have shown that exposure to benzenesulfonic acid derivatives can lead to various health concerns. According to data from the Minnesota Department of Health, it has been classified as a chemical of high concern due to its potential gastrointestinal effects . Furthermore, the Canadian Environmental Protection Act report suggests ongoing monitoring of its environmental and human health impacts .
Ecotoxicological Impact
Ecotoxicological studies have demonstrated that benzenesulfonic acid derivatives can affect aquatic life. For instance, exposure to linear alkyl benzene sulfonate (a related compound) resulted in pathomorphological changes in fish skin, indicating potential toxicity . This raises concerns about the environmental persistence and bioaccumulation of such compounds.
Endocrine Disruption Potential
There is emerging evidence suggesting that certain benzenesulfonic acid derivatives may act as endocrine disruptors. The Minnesota Chemicals of High Concern List categorizes these compounds due to their potential effects on hormonal systems . This classification necessitates further investigation into their mechanisms of action and long-term effects on human health and ecosystems.
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, researchers synthesized various derivatives of benzenesulfonic acid and tested their efficacy against common bacterial strains. The results indicated that certain modifications to the molecular structure enhanced antibacterial activity significantly, making these compounds promising candidates for further development as therapeutic agents.
Case Study 2: Environmental Monitoring
A comprehensive environmental monitoring study conducted in Canada assessed the levels of benzenesulfonic acid in various ecosystems. The findings revealed higher concentrations near industrial discharge sites, prompting regulatory bodies to consider stricter controls on its use and disposal.
Q & A
Basic: What are the established synthetic routes for benzenesulfonic acid, hydroxydinonyl-, monoammonium salt, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves sulfonation of dinonylbenzene followed by neutralization with ammonium hydroxide. Key steps include:
- Sulfonation: Reaction with concentrated sulfuric acid or oleum under controlled temperature (40–60°C) to introduce the sulfonic acid group .
- Neutralization: Addition of aqueous ammonia to form the monoammonium salt, with pH adjustments to ~7–8 for optimal yield .
- Purification: Solvent extraction or recrystallization using ethanol/water mixtures to remove unreacted dinonylbenzene .
Optimization strategies: - Use kinetic studies to determine ideal sulfonation time (typically 4–6 hours).
- Monitor temperature to avoid over-sulfonation, which reduces solubility .
Basic: What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm alkyl chain length (hydroxydinonyl groups) and sulfonate positioning .
- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at 1180–1200 cm⁻¹ (S=O stretching) and 1040 cm⁻¹ (S-O) validate sulfonic acid group retention .
- Mass Spectrometry (LC-MS): Detect molecular ion peaks (e.g., [M–NH₄]⁻) to confirm molecular weight and identify byproducts .
Basic: How does the monoammonium counterion influence solubility and solvent compatibility?
Answer:
The ammonium ion enhances aqueous solubility via ion-dipole interactions. Key findings:
- Solubility: >50 mg/mL in water at 25°C, but reduced in polar aprotic solvents (e.g., acetone) due to decreased ion dissociation .
- Solvent Compatibility: Stable in ethanol/water mixtures (up to 70% ethanol), but precipitates in high-salt solutions (e.g., >0.5 M NaCl) .
Advanced: How does this compound interact with transition metal ions in catalytic systems?
Answer:
The sulfonate group chelates metal ions (e.g., Fe³⁺, Cu²⁺), forming complexes that alter reactivity:
- Coordination Studies: UV-Vis spectroscopy shows ligand-to-metal charge transfer bands at 300–400 nm .
- Catalytic Impact: In Fe³⁺ complexes, the compound accelerates oxidation reactions (e.g., hydroxylation of alkanes) but deactivates in the presence of hard Lewis acids like Al³⁺ .
Advanced: What methodologies assess its environmental persistence and ecotoxicological risks?
Answer:
- Persistence: OECD 301B tests show 60–70% biodegradation in 28 days, indicating moderate persistence .
- Aquatic Toxicity: Chronic NOEC values for Daphnia magna range 0.3–1.0 mg/L, classifying it as “toxic” under EU REACH .
- Mitigation: Advanced oxidation processes (e.g., UV/H₂O₂) degrade >90% of the compound in wastewater .
Advanced: How can researchers resolve contradictions in reported toxicity data across studies?
Answer: Contradictions arise from varying test conditions. Recommended approaches:
- Dose-Response Analysis: Use probabilistic models to compare EC₅₀ values under standardized pH (7.0) and temperature (20°C) .
- Matrix Effects: Account for organic matter (e.g., humic acid) in aquatic tests, which reduces bioavailability by 30–50% .
- Species Sensitivity: Apply species sensitivity distributions (SSDs) to extrapolate data across taxa .
Advanced: What role does this compound play in radical trapping studies, and how is efficacy quantified?
Answer:
- Mechanism: The nitroso group (–NO) traps carbon-centered radicals, forming stable nitroxide adducts detectable via electron paramagnetic resonance (EPR) .
- Quantification: Spin-trapping efficiency is measured using competition kinetics with DMPO (5,5-dimethyl-1-pyrroline-N-oxide), yielding second-order rate constants (k ≈ 1×10⁹ M⁻¹s⁻¹) .
Advanced: How does structural modification (e.g., alkyl chain length) alter its properties compared to analogs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
